N-(2-oxo-1,3-diazinan-4-yl)acetamide
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Overview
Description
N-(2-oxo-1,3-diazinan-4-yl)acetamide is a heterocyclic organic compound that contains a diazinane ring with an acetamide group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-oxo-1,3-diazinan-4-yl)acetamide typically involves the reaction of 1,3-diazinane-2,4-dione with acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. Another method involves the use of ethyl cyanoacetate and substituted amines, which are reacted under solvent-free conditions at elevated temperatures to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-oxo-1,3-diazinan-4-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of this compound oxides.
Reduction: Formation of N-(2-hydroxy-1,3-diazinan-4-yl)acetamide.
Substitution: Formation of various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
N-(2-oxo-1,3-diazinan-4-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-oxo-1,3-diazinan-4-yl)acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
N-cyanoacetamides: These compounds share a similar structure and are used in the synthesis of heterocyclic compounds.
Anilides: Aromatic amides that have similar functional groups and are used in various chemical reactions
Uniqueness
N-(2-oxo-1,3-diazinan-4-yl)acetamide is unique due to its specific diazinane ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C6H11N3O2 |
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Molecular Weight |
157.17 g/mol |
IUPAC Name |
N-(2-oxo-1,3-diazinan-4-yl)acetamide |
InChI |
InChI=1S/C6H11N3O2/c1-4(10)8-5-2-3-7-6(11)9-5/h5H,2-3H2,1H3,(H,8,10)(H2,7,9,11) |
InChI Key |
WQSNLWQYPSTLEI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1CCNC(=O)N1 |
Origin of Product |
United States |
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